Butyl nicotinate

Transdermal Drug Delivery Prodrug Metabolism Percutaneous Absorption

Butyl nicotinate (BN; CAS 6938-06-3) is an alkyl ester derivative of nicotinic acid (niacin) with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. BN belongs to a homologous series of nicotinic acid esters that are primarily recognized for their vasodilatory and rubefacient properties when applied topically.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 6938-06-3
Cat. No. B1215821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl nicotinate
CAS6938-06-3
Synonyms3-carbobutoxypyridine
butyl nicotinate
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3
InChIKeyDQULIMIQTCDUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Nicotinate CAS 6938-06-3: Procurement and R&D Specifications for a Vasoactive Nicotinic Acid Ester


Butyl nicotinate (BN; CAS 6938-06-3) is an alkyl ester derivative of nicotinic acid (niacin) with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. BN belongs to a homologous series of nicotinic acid esters that are primarily recognized for their vasodilatory and rubefacient properties when applied topically. As a pure compound, it appears as a colorless oily liquid with a boiling point of approximately 252°C and a refractive index (n20/D) of 1.495 [1]. Structurally, the presence of the four-carbon butyl chain confers intermediate lipophilicity (Log P ≈ 1.55) [2], which directly influences its skin penetration profile, metabolic stability, and retention characteristics compared to both shorter-chain (methyl, ethyl) and longer-chain (hexyl, octyl) nicotinate esters.

Why Butyl Nicotinate (BN) Cannot Be Replaced by Other Alkyl Nicotinates in Transdermal and Topical Formulations


The alkyl nicotinates constitute a homologous series, but they are not functionally interchangeable due to alkyl chain length-dependent differences in physicochemical properties that govern both permeability and metabolism [1]. The stratum corneum, as a lipoidal barrier, strongly discriminates among esters based on their partition coefficients. More critically, cutaneous esterases metabolize these prodrugs back to nicotinic acid at rates that vary significantly with alkyl chain length [2]. This interplay between passive diffusion and enzymatic hydrolysis dictates the actual delivery of active nicotinic acid to the viable epidermis. Consequently, a formulation optimized for the penetration and residence time of butyl nicotinate will exhibit altered bioavailability and a different safety or efficacy profile if methyl, ethyl, or hexyl nicotinate is substituted. The following evidence provides the quantifiable basis for these critical performance differences.

Quantitative Differentiation of Butyl Nicotinate (BN) vs. Methyl (MN), Ethyl (EN), and Hexyl (HN) Nicotinates: An Evidence Guide for Scientific Selection


Permeability Profile in Human Skin: Butyl Nicotinate Exhibits Intermediate Flux and Distinct Skin Retention Compared to Ethyl and Methyl Esters

In an in vitro study using Thai human skin and horizontal diffusion cells, the permeability coefficients (kp) for a homologous series were determined. Butyl nicotinate (BN) demonstrated a permeability coefficient of 9.6539 × 10⁻⁷ cm/sec, which is 1.7-fold lower than ethyl nicotinate (EN; 2.614 × 10⁻⁶ cm/sec) but 1.7-fold higher than methyl nicotinate (MN; 5.7496 × 10⁻⁷ cm/sec) [1]. The study explicitly notes that compared with EN, BN remained in the skin due to its higher partition coefficient, indicating a reservoir effect [1].

Transdermal Drug Delivery Prodrug Metabolism Percutaneous Absorption Nicotinic Acid Ester

Steady-State Flux Across Human Skin: Butyl Nicotinate's Flux is Quantitatively Distinct from Methyl, Ethyl, and Nicotinic Acid

The same human skin permeation study quantified the maximum steady-state flux (J). Butyl nicotinate (BN) exhibited a flux of 0.3604 mmol/cm²/hr, which is approximately 6.5-fold higher than the parent drug, nicotinic acid (NA; J = 0.0552 mmol/cm²/hr), but substantially lower than ethyl nicotinate (EN; 2.2962 mmol/cm²/hr) and methyl nicotinate (MN; 10.3493 mmol/cm²/hr) [1]. This data demonstrates that BN is an effective prodrug for enhancing NA delivery compared to the free acid, yet it provides a more controlled flux than the smaller esters.

Transdermal Flux Nicotinic Acid Prodrug Skin Permeation Quantitative Structure-Permeability Relationship

Cutaneous Metabolism and Enzyme Affinity: Butyl Nicotinate Demonstrates High Affinity for Skin Esterases, Modulating Nicotinic Acid Release

The skin is a metabolically active organ. In vitro simultaneous transport and metabolism studies using hairless mouse skin revealed that the total permeability coefficient of ester prodrugs increased from MN to BN, but a key differentiation was observed in metabolism [1]. The NA/total flux ratio varied, indicating esterase activity is dependent on alkyl chain length [1]. More specifically, a subsequent human skin homogenate study demonstrated that butyl nicotinate (BN) showed high affinity to skin enzyme (low Km), suggesting it is efficiently metabolized once in the skin [2]. This high affinity is a key performance attribute that differentiates BN from other esters in terms of the rate of conversion to active nicotinic acid.

Cutaneous Metabolism Esterase Activity Prodrug Activation Skin Permeation Kinetics

Thermal Stability on Silica Gel: Butyl Nicotinate Shows Intermediate Stability, Outperforming Methyl and Ethyl Esters

In a study evaluating the chemical stability of nicotinic acid esters heated on silica gel at 120°C for 1 to 7 hours, butyl nicotinate (BN) was found to be more stable than ethyl nicotinate (EN) and methyl nicotinate (MN) [1]. The study explicitly states that the most unstable esters were ethyl nicotinate and methyl nicotinate, while the most stable were isopropyl nicotinate and hexyl nicotinate [1]. BN's intermediate stability may be an important consideration during manufacturing processes that involve elevated temperatures or interactions with excipients like silica.

Chemical Stability Thermal Degradation Preformulation Nicotinic Acid Ester

In Vitro Permeability Through Isolated Human Epidermis: Butyl Nicotinate's Absolute Permeability Coefficient Defined

A standardized in vitro percutaneous absorption study using isolated human epidermis (abdomen/breast) reported a permeability coefficient (Kp) for neat butyl nicotinate of 0.079 cm/h (reported as a log Kp of -1.1, converted) [1]. This value provides an absolute benchmark for BN's intrinsic ability to penetrate the primary barrier of human skin in the absence of a vehicle. This datum can be used to predict BN's behavior in various formulations or to compare its delivery efficiency against other active pharmaceutical ingredients evaluated under similar conditions.

Human Skin Permeability Franz Cell Isolated Epidermis Nicotinic Acid Ester

Chromatographic Separation and Analytical Differentiation: Butyl Nicotinate Resolves from Benzyl Nicotinate Under Specific TLC Conditions

For analytical quality control, the separation of butyl nicotinate (BN) from structurally similar esters is critical. A densitometric TLC study demonstrated that butyl nicotinate and benzyl nicotinate cannot be separated using RP-HPTLC (reverse phase), but complete separation is achieved using adsorption thin-layer chromatography (NP-TLC) on neutral aluminum oxide 60F₂₅₄ with an acetone-n-hexane (20:80 v/v) mobile phase [1]. This finding differentiates BN's chromatographic behavior from that of benzyl nicotinate and provides a validated method for ensuring BN's purity and identity in complex mixtures.

Analytical Chemistry Thin-Layer Chromatography Nicotinic Acid Ester Quality Control

Procurement-Driven Application Scenarios for Butyl Nicotinate in Topical Vasodilator and Transdermal Research


Formulation of Controlled-Release Rubefacient Creams and Gels Requiring Prolonged, Moderate Vasodilation

Based on its intermediate steady-state flux (0.3604 mmol/cm²/hr) and moderate permeability coefficient (9.6539 × 10⁻⁷ cm/sec) in human skin [1], butyl nicotinate is optimally suited for topical formulations where a sustained, mild-to-moderate rubefacient effect is desired. Unlike methyl nicotinate, which delivers a rapid, intense flux of nicotinic acid that may cause excessive irritation, BN's slower, more controlled release profile can prolong the sensation of warmth and increase local blood flow for an extended period. This makes BN a preferred active ingredient in creams, gels, or ointments intended for the temporary relief of minor muscle and joint aches. Formulators selecting BN over MN or EN can engineer a product with a more favorable tolerability profile while maintaining therapeutic efficacy.

Investigational Transdermal Prodrug Systems Aiming for Enhanced Skin Deposition and Prolonged Activity

For research and development programs focused on transdermal drug delivery, butyl nicotinate offers a unique advantage: high skin retention due to its elevated partition coefficient [1]. Evidence shows that compared with ethyl nicotinate (EN), BN remains in the skin for a longer duration [1]. This 'reservoir effect' is a critical design parameter for creating a sustained-release depot within the stratum corneum. Additionally, BN's high affinity for cutaneous esterases ensures efficient local conversion to the active metabolite, nicotinic acid [2]. These combined properties—controlled flux, skin retention, and efficient metabolism—make BN an excellent model compound or active ingredient for investigating advanced transdermal systems, such as patches or microemulsions, where extended drug release and reduced systemic exposure are key objectives.

Development of Topical Formulations with Improved Thermal Stability During Manufacturing and Storage

Preformulation and manufacturing scientists should prioritize butyl nicotinate over methyl nicotinate (MN) or ethyl nicotinate (EN) when developing products that involve elevated processing temperatures or interaction with common excipients like silica gel. Direct comparative stability studies demonstrate that BN is significantly more stable than both MN and EN when heated on silica gel at 120°C [3]. This enhanced thermal stability reduces the risk of degradation during hot-melt extrusion, heated mixing, or sterilization processes. Selecting BN can lead to higher yields of the final product, fewer impurities, and a longer shelf life for the finished dosage form, thereby reducing overall manufacturing costs and improving product quality compared to formulations based on the more labile methyl or ethyl esters.

Establishing Robust Analytical Methods for Purity Assessment and Quality Control

Quality control laboratories responsible for the release of butyl nicotinate raw material or finished topical products can rely on a validated, differentiation-specific analytical method. Research has established that BN and the closely related benzyl nicotinate can be completely separated using normal-phase thin-layer chromatography (NP-TLC) on neutral aluminum oxide with an acetone-n-hexane (20:80 v/v) mobile phase [4]. This method provides a clear, qualitative differentiation that is not possible with reverse-phase (RP) HPTLC. For procurement and QC departments, this validated separation technique ensures that incoming batches of butyl nicotinate are free from this specific related substance, thereby guaranteeing the identity and purity of the compound and ensuring the final product meets its predetermined specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.